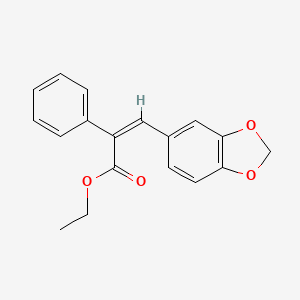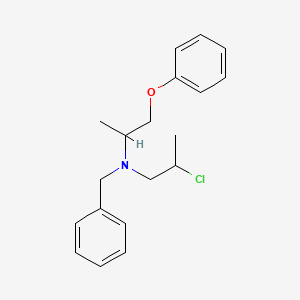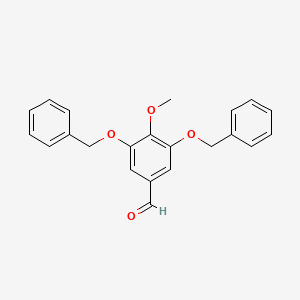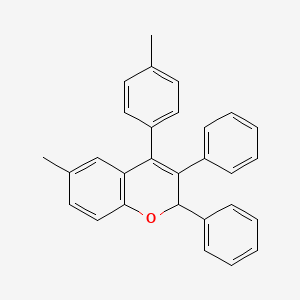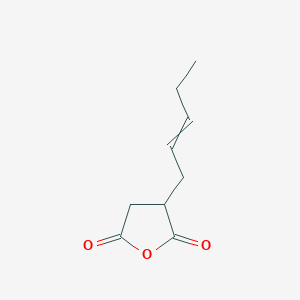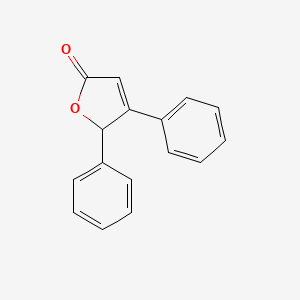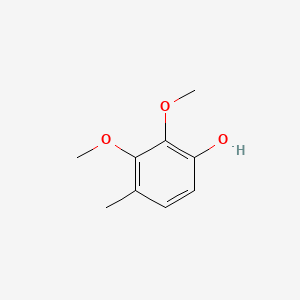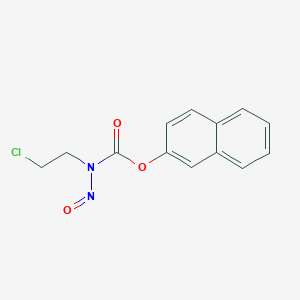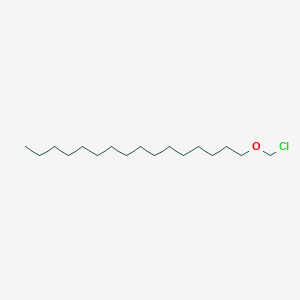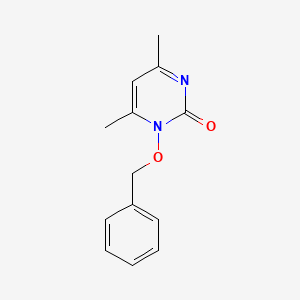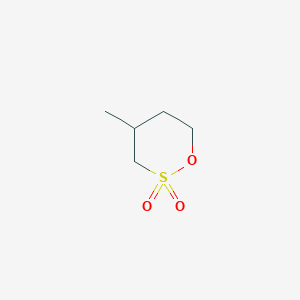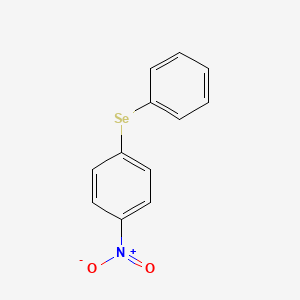![molecular formula C8H4Cl4S B14728747 Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- CAS No. 13169-42-1](/img/structure/B14728747.png)
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. The compound is characterized by the presence of four chlorine atoms at the 1 and 3 positions, making it a tetrachlorinated derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Stille coupling reaction using 1,1’-diaryl-3,3’-distannyl-4,4’-BBT or 1,1’,3,3’-tetrastannyl-4,4’-BBT with an aryl halide has been reported as an effective method . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of chlorine atoms and the thiophene ring structure.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield partially or fully dechlorinated products .
Aplicaciones Científicas De Investigación
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- has several scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Mecanismo De Acción
The mechanism of action of Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, influencing the electronic properties of the molecules it interacts with. This can lead to changes in the activity of enzymes or receptors, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler analog without the fused benzene ring and chlorine atoms.
Benzo[b]thiophene: Similar structure but with different substitution patterns.
Benzo[c]thiophene, 1,1-dioxide: An oxidized derivative with different electronic properties.
Uniqueness
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- is unique due to its tetrachlorinated structure, which imparts distinct chemical reactivity and electronic properties. This makes it particularly valuable in applications requiring specific redox characteristics and stability .
Propiedades
Número CAS |
13169-42-1 |
|---|---|
Fórmula molecular |
C8H4Cl4S |
Peso molecular |
274.0 g/mol |
Nombre IUPAC |
1,1,3,3-tetrachloro-2-benzothiophene |
InChI |
InChI=1S/C8H4Cl4S/c9-7(10)5-3-1-2-4-6(5)8(11,12)13-7/h1-4H |
Clave InChI |
WHFXPMCWVCLWLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(SC2(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


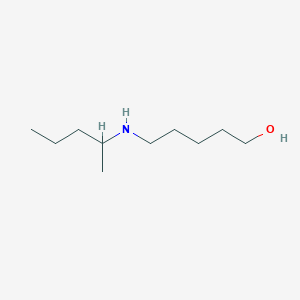
![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)
